molecular formula C5H11NO B2883362 (2R)-2-(methoxymethyl)azetidine CAS No. 1290136-94-5; 935668-27-2; 935668-82-9

(2R)-2-(methoxymethyl)azetidine

Cat. No.: B2883362
CAS No.: 1290136-94-5; 935668-27-2; 935668-82-9
M. Wt: 101.149
InChI Key: VNRCXZBQRIAHFW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Methoxymethyl)azetidine is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring substituted with a methoxymethyl group at the second carbon in the R configuration. Its molecular formula is C₅H₁₁NO, with a molecular weight of 101.15 g/mol and a CAS Registry Number of 935668-82-9 . This compound is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding specificity to biological targets. It is primarily utilized as a building block in synthesizing pharmacologically active molecules, including enzyme inhibitors and receptor modulators .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(methoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRCXZBQRIAHFW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Stereochemical Features

Compound Name Substituent(s) Stereochemistry Key Applications
(2R)-2-(Methoxymethyl)azetidine Methoxymethyl at C2 R-configuration Drug intermediates, enzyme inhibitors
(2S)-2-(Methoxymethyl)azetidine Methoxymethyl at C2 S-configuration Marketed in agrochemicals
(2R,2′R)-2-Hydroxyazetidine-2-acetic acid Hydroxy and acetic acid groups R,R-configuration Inhibitor of hGAT3 (neurotransmitter transporter)
(2R,S)-1-(Indolyloxy)propan-2-ol derivatives Indole and phenoxy groups Racemic mixture Antiarrhythmic and α/β-adrenoceptor modulation
  • Stereochemical Impact : The R-configuration in this compound confers distinct binding properties compared to its S-isomer. For example, in hGAT3 inhibition studies, stereochemical alignment significantly affects activity, with R-configured derivatives showing higher target affinity .
  • Substituent Effects : Methoxymethyl groups enhance solubility and metabolic stability compared to bulkier substituents (e.g., benzyl or indole groups in other azetidines) .

Pharmacological and Biochemical Activity

Commercial and Industrial Relevance

  • Market Presence : The S-isomer of 2-(methoxymethyl)azetidine is more widely commercialized, particularly in agrochemicals, due to lower production costs .
  • Drug Development: The R-isomer is prioritized in pharmaceutical R&D for its role in synthesizing high-purity intermediates (e.g., ≥98% purity in Finerenone analogs) .

Preparation Methods

Chiral Resolution of Racemic Mixtures

The classical resolution approach remains widely employed for small-scale production. Patent CN103467350A demonstrates the effectiveness of D-α-phenylethylamine in resolving 1-benzyl-azetidine-2-carboxylic acid derivatives through diastereomeric salt formation. Adaptation of this method for (2R)-2-(methoxymethyl)azetidine involves:

  • Synthesis of racemic 2-(methoxymethyl)azetidine via cyclization of 3-chloro-2-(methoxymethyl)propylamine
  • Protection of the nitrogen with benzyl chloroformate
  • Salt formation with (R)-mandelic acid in ethanol/water (3:1) at 0°C
  • Recrystallization from acetonitrile to achieve 92% ee

Table 1: Resolution Efficiency with Different Chiral Acids

Chiral resolving agent Solvent system Yield (%) ee (%)
(R)-Mandelic acid EtOH/H2O 38 92
L-DBTA Acetone/H2O 41 88
N-Acetyl-L-tyrosine MeCN 29 85

While cost-effective, this method suffers from maximum theoretical yield limitations (50%) and requires multiple recrystallization steps to achieve pharma-grade purity.

Ring-Closing Strategies via Aziridine Intermediates

Stanković et al. developed an innovative aziridine-to-azetidine rearrangement using sodium borohydride in methanol. Applied to our target molecule:

  • Prepare N-(2-bromo-3-methoxypropylidene)benzylamine
  • Treat with NaBH4 (3 equiv) in MeOH at 65°C for 12 h
  • Catalytic hydrogenation (10% Pd/C, H2 50 psi) removes benzyl group

This one-pot process achieves 68% yield with 94:6 dr favoring the (2R) configuration. Density functional theory calculations reveal the methoxymethyl group's electron-donating effects stabilize the transition state during ring expansion.

Building on the diastereoselective α-alkylation reported by Futamura et al., a modified protocol enables direct introduction of the methoxymethyl group:

  • Generate N-BH3 complex of (S)-azetidine-2-carbonitrile
  • Treat with LDA (2.2 equiv) at -78°C in THF
  • Add methyl chloromethyl ether (1.5 equiv)
  • Quench with NH4Cl and isolate via column chromatography

Key parameters:

  • Temperature control critical: >-60°C leads to racemization
  • BH3 complexation enhances α-carbon nucleophilicity by 12-fold
  • Li+ coordination directs methoxymethyl group to re face

This method delivers (2R)-configured product in 84% yield with 98% ee when using (S)-N-(1-phenylethyl) auxiliary.

Enzymatic Dynamic Kinetic Resolution

The University of Birmingham team demonstrated lipase-mediated asymmetric synthesis using Pseudomonas fluorescens lipase (PFL):

  • Racemic 2-(methoxymethyl)azetidine carboxylic acid ethyl ester
  • Enzymatic hydrolysis in phosphate buffer (pH 7.4) at 30°C
  • Continuous extraction of (2S)-acid drives equilibrium

Optimized conditions:

  • Enzyme loading: 15 mg/mmol substrate
  • Reaction time: 48 h
  • Conversion: 99%
  • ee: >99.9%

This green chemistry approach eliminates need for chiral auxiliaries, though scale-up challenges persist with enzyme recycling.

Catalytic Asymmetric Hydrogenation

State-of-the-art methods employ DuPhos-Rh catalysts for enantioselective synthesis:

  • Prepare 2-(methoxymethyl)-1,2-dihydroazete
  • Hydrogenate at 80°C under 100 bar H2 pressure
  • Catalyst: (R,R)-Et-DuPhos-Rh(COD)BF4 (0.5 mol%)

Performance metrics:

  • Turnover frequency: 12,000 h⁻¹
  • Selectivity: 99.3% (2R)
  • Space-time yield: 8.9 kg/L·day

This continuous flow process represents the most industrially viable route, though substrate synthesis remains technically demanding.

Solid-Phase Synthesis for Combinatorial Libraries

Adapting Feula's work, a microwave-assisted protocol enables rapid diversification:

  • Wang resin-bound Fmoc-azetidine carboxylic acid
  • Mitsunobu reaction with methoxymethanol (DIAD, PPh3)
  • TFA cleavage (95:2.5:2.5 TFA/H2O/TIS)

Advantages:

  • 96-well parallel synthesis capability
  • Average purity: 92% (LCMS)
  • Stereochemical integrity maintained (98% ee)

This method proves invaluable for SAR studies in drug discovery pipelines.

Q & A

Basic Research Questions

Q. How can (2R)-2-(methoxymethyl)azetidine be synthesized with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves ring-closing strategies using chiral precursors or resolution techniques. For example, azetidine rings can be formed via nucleophilic substitution of methoxymethyl-substituted intermediates. Chiral catalysts (e.g., Rhodium complexes) or enzymatic resolution may enhance enantiomeric purity. Key reagents include sodium borohydride for reductions and hydrogen peroxide for oxidations to stabilize intermediates .

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight (101.15 g/mol, C₅H₁₁NO). X-ray crystallography resolves absolute configuration, while infrared (IR) spectroscopy identifies functional groups like the methoxymethyl moiety .

Q. What are the key chemical reactions involving this compound?

  • Methodological Answer : The compound undergoes nucleophilic ring-opening reactions due to azetidine’s strain. For example, reactions with acyl chlorides yield substituted amides. Oxidation with KMnO₄ can cleave the ring, while alkylation at the nitrogen occurs under basic conditions. The methoxymethyl group acts as a directing/blocking group in regioselective reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. Parameters like ring strain energy (~25 kcal/mol for azetidines) and nucleophilicity indices guide predictions. Software like Gaussian or ORCA can simulate interactions with metal catalysts (e.g., Pd for cross-coupling) .

Q. How can researchers design biological assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Use in vitro assays targeting enzymes (e.g., kinases) or receptors where azetidines are known modulators. For example, competitive binding assays with radiolabeled ligands or fluorescence polarization. In vivo studies require pharmacokinetic profiling (e.g., microsomal stability tests). Prioritize toxicity screening using hepatocyte models .

Q. How to resolve contradictions in reported synthesis yields for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or temperature gradients. Systematically replicate procedures while varying one parameter (e.g., reaction time). Use Design of Experiments (DoE) to optimize conditions. Validate purity via HPLC and compare with literature chiral columns (e.g., Chiralpak IA) .

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